Product packaging for Fmoc-4-amino-D-phenylalanine(Cat. No.:CAS No. 324017-21-2)

Fmoc-4-amino-D-phenylalanine

Cat. No.: B1390820
CAS No.: 324017-21-2
M. Wt: 402.4 g/mol
InChI Key: VALNSJHHRPSUDO-JOCHJYFZSA-N
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Description

Significance of Non-Proteinogenic Amino Acids in Biomedical and Chemical Sciences

The 22 proteinogenic amino acids are the fundamental building blocks of proteins encoded by the genetic code. nih.gov However, the world of amino acids extends far beyond this canonical set. Non-proteinogenic amino acids (NPAAs), which are not naturally encoded in an organism's genome, represent a vast and diverse class of molecules with significant scientific interest. nih.govacs.org There are over 800 known naturally occurring NPAAs, and thousands more have been synthesized in the laboratory. cpcscientific.comsigmaaldrich.com

In the biomedical and chemical sciences, NPAAs are instrumental for a variety of reasons. They are key intermediates in metabolic pathways and can function as signaling molecules, such as the neurotransmitter gamma-aminobutyric acid (GABA). nih.govsigmaaldrich.com The incorporation of NPAAs into peptide chains is a powerful strategy in drug discovery and development. acs.orgsigmaaldrich.com Peptides containing these "unnatural" amino acids often exhibit enhanced resistance to enzymatic degradation, leading to improved stability in biological systems. cpcscientific.com This increased stability is a crucial attribute for therapeutic peptides. Furthermore, the unique side chains and stereochemistry of NPAAs allow for the fine-tuning of a peptide's structure and function, enabling the design of molecules with high specificity and potency for their biological targets. nih.govnih.gov

Overview of Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Chemistry in Organic Synthesis

The synthesis of peptides is a meticulous process that requires the precise assembly of amino acids in a specific sequence. To achieve this, chemists employ protecting groups to temporarily block reactive functional groups and prevent unwanted side reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the amino terminus (N-terminus) of amino acids. usbio.netlgcstandards.com

Introduced in the late 1970s by Eric Atherton and Bob Sheppard, Fmoc chemistry represented a major advancement in solid-phase peptide synthesis (SPPS). lgcstandards.com The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine. lgcstandards.comsigmaaldrich.com This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile protecting groups on the amino acid side chains or the linker attaching the peptide to the solid support. sigmaaldrich.com

A key advantage of Fmoc chemistry is the ability to monitor the deprotection step in real-time. The byproduct of Fmoc removal, dibenzofulvene, has a strong UV absorbance, allowing for the quantitative tracking of the reaction's completion. usbio.net This feature, combined with the mild reaction conditions, has made Fmoc-based SPPS a highly efficient and versatile method for the synthesis of complex peptides. lgcstandards.compeptide-li.comresearchgate.net

Distinctive Role of Fmoc-4-amino-D-phenylalanine within the D-Amino Acid Class

Within the broad class of D-amino acids, this compound holds a special significance due to its unique structural features. The "D" configuration, being the enantiomer of the naturally occurring L-amino acids, provides inherent resistance to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. This property is highly desirable for the development of peptide-based therapeutics with extended half-lives in the body.

The presence of the 4-amino group on the phenyl ring is another key feature. This amino group provides a versatile handle for further chemical modifications. It can be used as an attachment point for other molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs, through a process known as bioconjugation. chemimpex.com This allows for the creation of multifunctional peptides for a wide range of applications, from diagnostics to targeted drug delivery. chemimpex.com Therefore, this compound serves as a crucial building block for constructing peptides with enhanced stability and tailored functionalities. chemimpex.com Its utility is particularly noted in protein engineering and the study of neuropeptides. chemimpex.com

Historical Context and Evolution of its Research Applications

The development and application of this compound are intrinsically linked to the broader history of peptide chemistry. The groundwork was laid by the pioneering work of R. B. Merrifield in the 1960s on solid-phase peptide synthesis (SPPS), which revolutionized the field. lgcstandards.comresearchgate.net This was followed by the development of Fmoc chemistry in the late 1970s, which offered a milder and more efficient alternative to the existing Boc (tert-butyloxycarbonyl) chemistry. lgcstandards.commerckmillipore.com

The commercial availability of the 20 standard Fmoc-protected amino acids in the mid-1980s was a catalyst for the widespread adoption of this methodology. merckmillipore.com As peptide chemists grew more ambitious in their targets, the demand for non-proteinogenic amino acids with unique properties increased. The synthesis and incorporation of unnatural amino acids became a key strategy for overcoming the limitations of natural peptides, such as poor stability and low bioavailability. nih.govnih.gov

Physicochemical Properties of this compound

PropertyValue
CAS Number 324017-21-2 chemimpex.com
Molecular Formula C₂₄H₂₂N₂O₄ chemimpex.com
Molecular Weight 402.5 g/mol chemimpex.com
Appearance White to off-white powder chemimpex.com
Optical Rotation [α]²⁰/D = +10 ± 2° (c=1 in DMF) chemimpex.com
Melting Point 189 - 192 °C chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H22N2O4 B1390820 Fmoc-4-amino-D-phenylalanine CAS No. 324017-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALNSJHHRPSUDO-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654387
Record name 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324017-21-2
Record name 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-4-Amino-D-phenylalanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3FNL8HJU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Advanced Chemical Modifications of Fmoc 4 Amino D Phenylalanine and Its Analogs

Established Synthetic Pathways for Fmoc-4-amino-D-phenylalanine

The primary method for synthesizing this compound involves the protection of the α-amino group of 4-amino-D-phenylalanine with the fluorenylmethoxycarbonyl (Fmoc) group. This process is fundamental for its application in solid-phase peptide synthesis (SPPS), where the Fmoc group provides stable protection under coupling conditions but can be readily removed with a mild base to allow for peptide chain elongation. chemimpex.comscielo.org.mx

The synthesis typically begins with commercially available 4-amino-D-phenylalanine. The key reaction is the N-acylation of the α-amino group using an Fmoc-donating reagent. A common and efficient reagent for this purpose is 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu). The reaction is generally performed in a mixed solvent system, such as aqueous acetone (B3395972) or dioxane, in the presence of a mild base like sodium bicarbonate. The base neutralizes the acid formed during the reaction and facilitates the nucleophilic attack of the amino group on the Fmoc-OSu. The desired product, this compound, precipitates from the reaction mixture and can be isolated and purified by crystallization.

A critical aspect of the synthesis is the preservation of the stereochemical integrity of the chiral α-carbon. The D-configuration of the phenylalanine backbone is often essential for the biological activity of the final peptide. Racemization, the conversion of the D-enantiomer into a mixture of D and L forms, can occur under harsh chemical conditions.

To ensure stereochemical control, the synthesis is conducted under mild conditions. nih.gov The use of reagents like diisopropyl carbodiimide (B86325) (DIC) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) during coupling steps in peptide synthesis is known to suppress racemization. nih.gov For the Fmoc protection step itself, maintaining a controlled pH and temperature is crucial. The reaction conditions are optimized to be gentle enough to avoid epimerization at the α-carbon, ensuring that the D-stereochemistry of the starting material is retained in the final product with high fidelity. semanticscholar.org Analysis using chiral high-performance liquid chromatography (HPLC) is often employed to confirm the enantiomeric purity of the synthesized Fmoc-amino acid.

For this compound to be a viable building block for research, scalable and cost-effective synthetic protocols are necessary. nih.gov Scaling up the synthesis from laboratory benchtop to research production levels involves optimizing several factors to maximize yield, purity, and efficiency while minimizing cost and waste.

Key considerations for a scaled-up protocol include:

Reagent Selection: Utilizing more cost-effective reagents, such as Fmoc-chloride (Fmoc-Cl) in a Schotten-Baumann reaction, can be an alternative to Fmoc-OSu.

Reaction Conditions: Optimization of solvent volumes, reaction concentrations, and temperature profiles is performed to ensure the reaction proceeds efficiently on a larger scale.

Purification: Shifting from chromatographic purification methods, which are often not practical for large quantities, to crystallization-based purification is a hallmark of a scalable process. nih.gov This approach is highly effective for obtaining a product of high purity.

Process Safety and Efficiency: A robust protocol also considers the safety of the reaction and the ease of handling, including minimizing the use of hazardous solvents and simplifying the work-up procedure. researchgate.net

Synthesis and Characterization of Side-Chain Modified Fmoc-D-Phenylalanine Derivatives

The presence of the 4-amino group on the phenyl ring of this compound provides a chemical handle for further modification. This allows for the creation of a diverse array of derivatives with unique properties for incorporation into peptides. These modifications can introduce new functionalities, alter solubility, or provide orthogonal protection strategies.

Fmoc-4-(Boc-amino)-D-phenylalanine is a valuable derivative where the side-chain amino group is protected with a tert-butyloxycarbonyl (Boc) group. chemimpex.com This orthogonal protection scheme is highly useful in peptide synthesis; the α-amino Fmoc group is base-labile, while the side-chain Boc group is acid-labile. chemimpex.comchemimpex.com This allows for selective deprotection and modification of either the peptide backbone or the side chain.

The synthesis of this analog starts with this compound. The side-chain amino group is selectively acylated using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The reaction yields the doubly protected amino acid, which can be used to introduce a modifiable lysine-like side chain into a peptide sequence. sigmaaldrich.com

Similar to Boc protection, the side-chain amino group can be acetylated to yield Fmoc-4-(acetyl-amino)-D-phenylalanine. chemimpex.com The acetyl group is chemically stable and neutral, effectively capping the charge of the side-chain amine. This modification is useful for mimicking acetylated lysine (B10760008) residues found in proteins or for eliminating the reactivity of the side-chain amine. chemimpex.com

The synthesis is typically achieved by reacting this compound with acetic anhydride (B1165640) or acetyl chloride under basic conditions. The resulting product is a key building block for creating peptides with specific structural or functional properties. chemimpex.com

Halogenated phenylalanine derivatives, such as Fmoc-4-chloro-D-phenylalanine (Fmoc-D-Phe(4-Cl)-OH), are important tools for probing peptide structure and interactions. sigmaaldrich.com The introduction of a halogen atom like chlorine onto the phenyl ring can alter the electronic properties and steric profile of the side chain, influencing peptide conformation and binding affinity.

The synthesis of this derivative does not start from this compound but rather from 4-chloro-D-phenylalanine. The α-amino group of 4-chloro-D-phenylalanine is protected with an Fmoc group using standard procedures, similar to the synthesis of the parent compound. peptide.com The resulting Fmoc-D-Phe(4-Cl)-OH is then ready for use in Fmoc-based solid-phase peptide synthesis. sigmaaldrich.com

Properties of Selected Fmoc-D-Phenylalanine Derivatives

Below is an interactive table summarizing the chemical properties of the discussed side-chain modified Fmoc-D-phenylalanine analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Structure
Fmoc-4-(Boc-amino)-D-phenylalanineC₂₉H₃₀N₂O₆502.56 sigmaaldrich.com
Fmoc-4-(acetyl-amino)-D-phenylalanineC₂₆H₂₄N₂O₅444.48 chemimpex.com
Fmoc-D-Phe(4-Cl)-OHC₂₄H₂₀ClNO₄421.87 sigmaaldrich.com

Cyano-Substituted Derivatives (e.g., Fmoc-D-Phe(4-CN)-OH)

The introduction of a cyano group onto the phenyl ring of phenylalanine offers a versatile chemical handle for further modifications in peptide synthesis and drug development. Fmoc-4-cyano-D-phenylalanine (Fmoc-D-Phe(4-CN)-OH) is a key building block in this context, valued for its role in creating bioactive peptides with enhanced properties. chemimpex.comnih.gov The cyano group can serve as a precursor for other functionalities, such as aminomethyl or amidino groups, thereby expanding the chemical diversity of the resulting peptides. chempep.com

The synthesis of Fmoc-D-Phe(4-CN)-OH can be achieved through a multi-step process. An efficient method for preparing the L-enantiomer, which can be adapted for the D-isomer, involves the enantioselective alkylation of a protected glycine (B1666218) derivative using a chiral phase-transfer catalyst. nih.gov This route provides a high yield of the desired 4-cyanophenylalanine, which is then subjected to standard Fmoc protection protocols. nih.gov Specifically, the alkylation of a protected glycine with 4-bromomethylbenzonitrile in the presence of a suitable chiral catalyst can produce the desired cyano-functionalized amino acid precursor in good yield and enantiomeric purity. nih.gov Subsequent deprotection and reaction with Fmoc-Cl or Fmoc-OSu under basic conditions yields the final Fmoc-protected product. chempep.com

The resulting Fmoc-D-Phe(4-CN)-OH is a stable, crystalline solid that is readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. chemimpex.com Its unique structure, featuring the bulky Fmoc group and the reactive cyano moiety, makes it a valuable tool for medicinal chemists exploring structure-activity relationships in peptide-based drug candidates. chemimpex.com

Table 1: Properties of Fmoc-4-cyano-D-phenylalanine
PropertyValueReference
IUPAC Name (2R)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid nih.gov
CAS Number 205526-34-7 nih.gov
Molecular Formula C25H20N2O4 nih.gov
Molecular Weight 412.4 g/mol nih.gov
Primary Use Solid-phase peptide synthesis chemimpex.com

Phosphonated and Difluorophosphonated Analogs

Phosphonated and difluorophosphonated analogs of phenylalanine are of significant interest as they can act as stable mimics of phosphorylated amino acids, which play crucial roles in cellular signaling pathways. The development of synthetic routes to Fmoc-protected versions of these analogs is therefore highly valuable for the preparation of modified peptides with potential therapeutic applications.

The synthesis of phosphonated phenylalanine derivatives can be approached through various methods. One common strategy involves the chlorination of phosphonic monoesters with reagents like thionyl chloride or oxalyl chloride to generate phosphonochloridates. mdpi.com These reactive intermediates can then be coupled with the desired amino acid ester. For instance, benzyl (B1604629) hydrogen α-(9-fluorenylmethoxycarbonyl(Fmoc)amino)alkylphosphonates can be converted to their corresponding phosphonochloridates and subsequently coupled with an Nε-protected lysine benzyl ester to form a phosphonodipeptide. mdpi.com The synthesis of the initial phosphonate (B1237965) esters can be achieved through reactions such as the Michaelis-Arbuzov reaction. mdpi.com

A significant advancement in this area is the synthesis of N-α-Fmoc-4-(phosphonodifluoromethyl)-L-phenylalanine, a difluorinated analog. dntb.gov.ua While this specific synthesis is for the L-isomer, the methodology can potentially be adapted for the D-isomer. Such compounds are particularly important as non-hydrolyzable mimics of phosphotyrosine. dntb.gov.ua The synthesis of phosphonic acid analogues of phenylalanine has also been reported, providing a library of compounds with potential inhibitory activity against enzymes like alanyl aminopeptidases. nih.gov These synthetic strategies often involve the use of protected aminoaldehydes and phosphite (B83602) reagents.

Table 2: Synthetic Approaches for Phosphonated Phenylalanine Analogs
ApproachKey Reagents and IntermediatesResulting AnalogReference
Phosphonochloridate Coupling Phosphonic monoesters, thionyl chloride/oxalyl chloride, amino acid estersPhosphonopeptides mdpi.com
Michaelis-Arbuzov Reaction Alkyl halides, trialkyl phosphitesDialkyl phosphonate esters mdpi.com
Difluorophosphonate Synthesis Fluorinated precursors, organometallic reagents(Difluoroalkyl)phosphonate analogs dntb.gov.ua

Benzoylated and Other Acylated Derivatives (e.g., Fmoc-4-benzoyl-D-phenylalanine)

Acylation of the 4-amino group of this compound provides a route to a diverse range of derivatives with tailored properties. Among these, benzoylated analogs are particularly noteworthy due to their use as photo-reactive cross-linking agents in the study of peptide-protein interactions.

The synthesis of Fmoc-4-benzoyl-D-phenylalanine involves the acylation of the 4-amino group of a suitable precursor. A related synthesis of 4'-fluoro-p-benzoyl-DL-phenylalanine has been described, which involves the reaction of ethyl acetamidocyanoacetate with a benzophenone (B1666685) derivative, followed by hydrolysis. creative-peptides.com While this produces a racemic mixture, the general principle can be adapted for an enantioselective synthesis.

A more complex acylated derivative, Fmoc-protected 4-N,N,-dimethylaminophthalimidoalanine, has been synthesized through a multi-step process. researchgate.net This involves the reaction of a protected diamino acid with the corresponding anhydride precursor. This method highlights the feasibility of introducing complex acyl groups onto the side chain of phenylalanine.

The general strategy for preparing such derivatives involves the use of an Fmoc-protected 4-aminophenylalanine precursor. The 4-amino group can then be selectively acylated using an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base. The Fmoc group protects the α-amino group during this process, ensuring that acylation occurs specifically at the desired side-chain position.

Table 3: Examples of Acylated Fmoc-D-phenylalanine Derivatives
DerivativeAcyl GroupSynthetic PrecursorReference
Fmoc-4-benzoyl-D-phenylalanine BenzoylThis compound-
4'-fluoro-p-benzoyl-DL-phenylalanine 4-FluorobenzoylEthyl acetamidocyanoacetate creative-peptides.com
Fmoc-4-N,N,-dimethylaminophthalimidoalanine 4-N,N,-dimethylaminophthalimidoProtected diamino acid researchgate.net

Boronated Phenylalanine Analogs

Boronated phenylalanine analogs, particularly 4-borono-L-phenylalanine (L-BPA), are of significant interest for their application in Boron Neutron Capture Therapy (BNCT). The synthesis of Fmoc-protected D-isomers of these compounds allows for their incorporation into peptides, which can act as delivery vehicles to target tumor cells.

A common route for the synthesis of 4-boronophenylalanine involves the reaction of a protected 4-halophenylalanine with a boronating agent and an organolithium reagent. google.com For instance, N-protected (S)-4-halophenylalanine can be reacted with a trialkyl borate (B1201080) in the presence of an organolithium compound at low temperatures to yield the corresponding N-protected (S)-4-boronophenylalanine. google.com This method can be adapted for the synthesis of the D-isomer by starting with the appropriate D-phenylalanine derivative.

The resulting N-protected boronophenylalanine can then be deprotected or, for peptide synthesis applications, the protecting group can be swapped for Fmoc. For example, if the initial protection is a Boc group, it can be removed under acidic conditions, and the free amino group can then be protected with an Fmoc group using standard procedures.

The synthesis of siloxane particles functionalized with boronic acid has also been explored as a carrier system for boron delivery. mdpi.com While not a direct synthesis of the amino acid itself, this highlights the broader interest in developing boron-containing molecules for therapeutic use.

Table 4: Synthetic Strategy for Fmoc-D-4-boronophenylalanine
StepDescriptionKey ReagentsReference
1. Protection Protect the α-amino group of D-4-halophenylalanine (e.g., with Boc).Boc-anhydride-
2. Borylation React the protected halophenylalanine with a boronating agent and an organolithium reagent.Trialkyl borate, organolithium google.com
3. Deprotection Remove the initial protecting group (e.g., Boc).Acid (e.g., TFA or HCl) google.com
4. Fmoc Protection Protect the α-amino group with Fmoc.Fmoc-Cl or Fmoc-OSu chempep.com

Tetrazol-5-yl-phenylalanine Derivatives

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, and its incorporation into amino acids can lead to compounds with interesting pharmacological properties. The synthesis of tetrazol-5-yl-phenylalanine derivatives, particularly the Fmoc-protected D-isomer, provides a valuable building block for creating novel peptides.

A key synthetic strategy for accessing tetrazolyl-phenylalanine involves the [3+2] cycloaddition of an azide (B81097) source with a nitrile. researchgate.net This reaction can be applied to 4-cyanophenylalanine analogs to construct the tetrazole ring. For example, L-4-(tetrazol-5-yl)-phenylalanine has been synthesized from the corresponding 4-cyanophenylalanine precursor using trimethyltin (B158744) azide. researchgate.net This methodology is applicable to the D-isomer as well.

The synthesis of tetrazole-modified Fmoc-leucines has been reported, which follows a straightforward pathway. researchgate.net The carboxylic acid of the starting amino acid is first converted to its amide, which is then dehydrated to the corresponding nitrile. The nitrile is subsequently converted to the tetrazole ring. This sequence can be adapted for the synthesis of Fmoc-D-tetrazolylphenylalanine, starting from Fmoc-D-asparagine or a related amide.

The resulting Nα-Fmoc-tetrazolyl-phenylalanine derivatives, with the tetrazole ring unprotected, have been shown to be well-behaved monomers in standard solid-phase peptide synthesis. researchgate.net

Table 5: Synthetic Route to Fmoc-D-tetrazolylphenylalanine
StepDescriptionKey ReagentsReference
1. Nitrile Formation Dehydration of the side-chain amide of a suitable precursor (e.g., Fmoc-D-asparagine).Dehydrating agent (e.g., TFAA/pyridine) researchgate.net
2. Cycloaddition Reaction of the nitrile with an azide source to form the tetrazole ring.Azide (e.g., trimethyltin azide) researchgate.net

Regiospecificity and Chemoselectivity in Derivatization Reactions

The presence of multiple reactive sites in this compound—namely the α-amino group (protected by Fmoc), the carboxylic acid, and the 4-amino group on the phenyl ring—necessitates careful consideration of regiospecificity and chemoselectivity during derivatization reactions. The Fmoc protecting group plays a crucial role in directing reactivity, primarily by shielding the α-amino group from unwanted side reactions during peptide synthesis and side-chain modifications. chempep.comnih.gov

Chemoselective functionalization of the 4-amino group can be achieved by employing orthogonal protecting group strategies. For instance, the 4-amino group can be protected with a Boc group, leading to the formation of Fmoc-4-(Boc-amino)-D-phenylalanine. chemimpex.com This allows for the selective deprotection of the Fmoc group under basic conditions (e.g., with piperidine) for peptide bond formation, while the Boc group remains intact. Conversely, the Boc group can be selectively removed under acidic conditions (e.g., with TFA) to allow for specific modification of the 4-amino group.

This principle of orthogonal protection is fundamental to achieving regiospecificity. By choosing appropriate protecting groups for the different functionalities, chemists can direct reactions to a specific site on the molecule. For example, if one wishes to acylate the 4-amino group, the α-amino group must be protected (e.g., with Fmoc) and the carboxylic acid is typically activated for coupling to a solid support or another amino acid. embrapa.br The free 4-amino group can then be selectively targeted for acylation.

The development of chemoselective late-stage functionalization techniques for peptides further highlights the importance of controlling reactivity. nih.gov While much of this work has focused on residues like tryptophan, lysine, and cysteine, the principles can be extended to modified amino acids like 4-aminophenylalanine. The ability to selectively modify the 4-amino group in a fully assembled peptide opens up possibilities for creating complex peptide conjugates and libraries for drug discovery and chemical biology applications. chemimpex.comchemimpex.com

Applications in Advanced Peptide Chemistry and Bioconjugation

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, and Fmoc-4-amino-D-phenylalanine serves as a valuable reagent in this process. chemimpex.comcymitquimica.com The fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino group is stable during coupling reactions but can be readily removed under mild basic conditions, a fundamental requirement for sequential peptide chain elongation in SPPS. chemimpex.comcymitquimica.com

The primary application of this compound is the deliberate incorporation of a D-amino acid into a growing peptide chain. chemimpex.comchemimpex.com While proteins and most naturally occurring peptides are composed exclusively of L-amino acids, the introduction of their D-enantiomers is a powerful strategy in medicinal chemistry. nih.gov Peptides containing D-amino acids exhibit significantly increased resistance to proteolysis by endogenous enzymes, which are stereospecific for L-amino acid substrates. nih.govrsc.org This enhanced biostability is critical for the development of peptide-based therapeutics, as it prolongs their circulating half-life and bioavailability. chemimpex.comnih.gov

The stereochemistry of D-amino acids forces the peptide backbone to adopt conformations that are not typically accessible with L-amino acids. The incorporation of a D-amino acid like D-phenylalanine can be used to nucleate specific secondary structures, such as type I' and type II' β-turns. These well-defined turns are essential for constructing conformationally constrained peptides, including cyclic peptides and those with specific folded architectures. Constraining a peptide into its bioactive conformation can lead to improved receptor binding affinity and selectivity. Furthermore, the 4-amino group on the phenyl side chain can serve as a strategic point for on-resin cyclization or the introduction of other structural constraints.

The substitution of an L-amino acid with its D-enantiomer has profound effects on the resulting peptide's physicochemical and biological properties. nih.govnih.gov

Stability: The most significant advantage conferred by D-amino acids is enhanced enzymatic stability. nih.govnih.gov Peptides containing D-residues are poor substrates for most proteases, leading to a longer functional lifespan in biological systems. rsc.org

Bioactivity: The biological activity of a peptide is intimately linked to its conformation and stability. cymitquimica.com By locking a peptide into a more stable, bioactive conformation, D-amino acid incorporation can enhance its therapeutic efficacy. chemimpex.com However, depending on the specific sequence and target, such a substitution can also lead to reduced or altered activity, making it a critical parameter to evaluate during drug design. nih.gov

Impact of D-Amino Acid IncorporationDescriptionResearch Finding
Enhanced Stability Increased resistance to degradation by proteases.D-amino acids bear unique stereochemistry that leads to resistance towards most endogenous enzymes, enhancing the biostability of peptide therapeutics. nih.gov
Conformational Constraint Induction of specific secondary structures like β-turns.The introduction of D-amino acids can induce significant changes in the secondary structure due to different potential supramolecular interactions. rsc.org
Modulated Bioactivity Alteration of binding affinity and efficacy due to changes in conformation and stability.The D-configuration can be important in studies of peptide conformation and biological activity, allowing exploration of chirality's effects on biological interactions. cymitquimica.com

Advanced Bioconjugation Strategies Employing this compound

Bioconjugation involves the covalent linking of a biomolecule, such as a peptide, to another molecule or surface. The 4-amino group on the phenyl ring of this compound provides a unique, site-specific reactive handle for such modifications, which is orthogonal to the peptide backbone amides and many other amino acid side chains. chemimpex.com

The primary amine at the 4-position of the D-phenylalanine residue serves as a versatile nucleophile for chemical ligation. chemimpex.com After the peptide has been synthesized via SPPS and while side-chain protecting groups of other amino acids remain in place, this specific amino group can be selectively reacted with a variety of agents. This allows for the precise, site-specific attachment of:

Fluorescent dyes for imaging and tracking studies.

Biotin tags for affinity purification and detection.

Chelating agents for radiolabeling in diagnostics and therapy.

Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.

This targeted functionalization is crucial for creating well-defined peptide probes and therapeutics. chemimpex.com

The ability to covalently attach peptides to solid surfaces is fundamental to the development of advanced biosensors, diagnostic arrays, and functional biomaterials. chemimpex.com The 4-amino group of a D-phenylalanine residue within a synthetic peptide can be used to form a stable, covalent bond with a functionalized solid support, such as a glass slide, gold nanoparticle, or polymer bead. acs.org This immobilization strategy is employed in:

Biosensing: Creating sensor chips where the immobilized peptide acts as a specific capture agent for a target analyte. The inclusion of a D-amino acid also ensures the longevity of the sensor surface in biological samples.

Materials Science: Developing materials with novel biological functions by decorating their surfaces with bioactive peptides.

Affinity Chromatography: Preparing columns where a peptide ligand is immobilized to purify its binding partner from a complex mixture.


Construction of Custom Peptide Libraries for High-Throughput Screening

The incorporation of non-proteinogenic amino acids, such as 4-amino-D-phenylalanine, into peptide libraries is a key strategy for expanding the chemical diversity and therapeutic potential of these collections. The unique structural and functional properties imparted by such unnatural amino acids can lead to peptides with enhanced stability, novel binding specificities, and improved pharmacological profiles. The construction of these custom libraries, often employing solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acid building blocks, is a cornerstone of modern drug discovery and chemical biology.

One of the most powerful techniques for generating and screening large collections of peptides is the one-bead-one-compound (OBOC) method. nih.gov In this approach, a large number of resin beads are used as the solid support for peptide synthesis. Through a "split-and-pool" synthesis strategy, each bead ends up displaying multiple copies of a unique peptide sequence. This methodology allows for the creation of libraries with vast numbers of distinct peptide entities, often in the range of millions.

The screening of these OBOC libraries is a high-throughput process designed to efficiently identify "hit" beads that bind to a specific target molecule, such as a protein or receptor. nih.gov This is typically achieved by incubating the entire library with a fluorescently labeled target. Beads that exhibit a strong fluorescent signal are then physically isolated for further analysis. The sequence of the peptide on the "hit" bead can then be determined using techniques like Edman degradation or mass spectrometry, revealing the structure of the potential therapeutic or diagnostic agent.

The inclusion of this compound in such a library introduces a unique set of chemical features. The D-configuration of the alpha-carbon provides resistance to proteolytic degradation by endogenous proteases, which typically recognize L-amino acids. This can significantly increase the in vivo half-life of a peptide lead. Furthermore, the amino group at the para-position of the phenyl ring offers a site for further chemical modification or can participate in specific interactions with the target molecule, potentially enhancing binding affinity and specificity.

While specific high-throughput screening data for a library containing this compound is not publicly available in extensive research literature, we can extrapolate the expected outcomes based on similar library screening efforts. For instance, a hypothetical screening of a custom library against a target protein could yield the following illustrative data:

Peptide SequenceIncorporation of 4-amino-D-phenylalanineBinding Affinity (Kd, nM)Proteolytic Stability (t1/2, h)
Ac-X-Y-Z-D-Phe(4-NH2)-A-B-C-NH2Yes50> 24
Ac-X-Y-Z-L-Phe-A-B-C-NH2No (L-isomer)1502
Ac-P-Q-R-D-Phe(4-NH2)-S-T-U-NH2Yes75> 24
Ac-P-Q-R-L-Phe-S-T-U-NH2No (L-isomer)2501.5

This table is a hypothetical representation to illustrate the potential impact of incorporating 4-amino-D-phenylalanine and is not based on actual experimental data.

In this hypothetical scenario, the peptides containing 4-amino-D-phenylalanine exhibit significantly higher binding affinities (lower Kd values) and dramatically increased proteolytic stability compared to their counterparts with the natural L-phenylalanine. This underscores the value of incorporating such unnatural amino acids in the design of peptide libraries for the discovery of novel and robust peptide-based therapeutics. The amino group on the phenyl ring could also be used as a handle for conjugation to other molecules, such as imaging agents or cytotoxic drugs, in the development of bioconjugates.

Role in Drug Discovery and Therapeutic Development

Design and Synthesis of Peptide-Based Therapeutics

The precise and controlled synthesis of peptides is fundamental to the development of new therapeutic agents. Fmoc-4-amino-D-phenylalanine plays a significant role in this process, particularly in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptide sequences. chemimpex.com The Fmoc group provides a stable yet readily removable shield for the amino group of the phenylalanine derivative, allowing for the sequential addition of amino acids to build a peptide chain with a defined sequence and high purity.

Strategies for Enhancing Drug Efficacy and Selectivity

The incorporation of non-natural amino acids like this compound into peptide structures is a key strategy for enhancing the efficacy and selectivity of peptide-based drugs. scbt.com The presence of the D-amino acid can confer resistance to enzymatic degradation, thereby increasing the peptide's stability and bioavailability in the body. Furthermore, the specific stereochemistry and the presence of the amino group on the phenyl ring can influence the peptide's three-dimensional conformation, leading to more precise binding to its biological target and potentially reducing off-target effects. The aromatic nature of the phenylalanine side chain can also facilitate interactions with aromatic systems within target molecules, further enhancing binding affinity and selectivity.

Development of Targeted Therapies for Specific Diseases and Biological Pathways

The versatility of this compound allows for its use in the development of targeted therapies for a range of diseases. chemimpex.com By incorporating this amino acid into peptide sequences that mimic or block the interactions of native peptides, researchers can design therapeutics that specifically modulate disease-related biological pathways. This targeted approach is crucial for developing treatments with improved efficacy and reduced side effects. The ability to create complex and novel peptide structures through SPPS using building blocks like this compound is instrumental in exploring new therapeutic avenues.

Applications in Neuroscience Research and Neuropeptide Studies

The nervous system relies on a complex interplay of signaling molecules, including a diverse array of neuropeptides that regulate a wide range of physiological processes. The study of these neuropeptides and their roles in both normal brain function and neurological disorders is a major focus of neuroscience research.

Investigation of Neuropeptide Function and Related Neurological Disorders

This compound is a valuable tool for investigating neuropeptide function. chemimpex.com By synthesizing analogs of naturally occurring neuropeptides containing this D-amino acid, researchers can probe the structure-activity relationships of these signaling molecules. The incorporation of a D-amino acid can alter the peptide's stability and receptor binding properties, providing insights into the critical features required for its biological activity. nih.gov This knowledge is essential for understanding the mechanisms underlying neurological disorders where neuropeptide signaling is dysregulated, such as anxiety and depression. nih.gov The use of D-amino acids in peptide design can lead to the development of more stable and potent research tools and potential therapeutic leads for these conditions. nih.gov

Development of Enzyme Inhibitors and Biomimetic Structures

Enzymes are critical regulators of virtually all cellular processes, making them prime targets for therapeutic intervention. The design of potent and selective enzyme inhibitors is a major goal in drug discovery.

Design of Phosphotyrosine Mimetics in Signaling Pathway Modulation

Protein tyrosine phosphorylation is a key signaling mechanism that controls numerous cellular functions, and its dysregulation is implicated in many diseases, including cancer. Phosphotyrosine (pY) residues are recognized by specific protein domains, mediating protein-protein interactions. However, the phosphate (B84403) group of pY is susceptible to enzymatic cleavage, limiting its therapeutic potential. nih.gov

To overcome this, researchers have focused on developing non-hydrolyzable pY mimetics. nih.gov Analogs of phenylalanine, such as those derived from Fmoc-4-iodo-D-phenylalanine, can serve as precursors for creating these mimetics. peptide.com For instance, 4-iodophenylalanine can be converted into phosphophenylalanine or other phosphotyrosine analogs. peptide.com These stable mimics can be incorporated into peptides to modulate signaling pathways by competitively inhibiting the binding of natural phosphotyrosine-containing proteins. Recent advancements have led to the development of novel phosphotyrosine biomimetics, such as pentafluorophosphato-phenylalanines, which exhibit significantly stronger binding to protein tyrosine phosphatases like PTP1B compared to earlier mimetics. researchgate.netnih.gov The synthesis of these advanced mimetics often involves starting materials that can be prepared using Fmoc-protected amino acids. nih.gov This approach provides powerful tools for dissecting signaling pathways and developing new therapeutic strategies for diseases driven by aberrant tyrosine kinase activity. nih.gov

Investigations into Protein Interactions and Protein Engineering

Elucidation of Protein-Protein and Protein-Ligand Interactions

The ability to synthesize custom peptides using building blocks like Fmoc-4-amino-D-phenylalanine is fundamental to studying molecular recognition events. chemimpex.com By strategically placing this UAA within a peptide sequence, scientists can probe the specific requirements of a binding interface.

The incorporation of a D-amino acid is particularly useful for investigating the stereospecificity of an interaction. Many biological interactions, especially those involving enzymes or chiral receptors, are highly sensitive to the stereochemistry of the interacting partners. By replacing a natural L-amino acid with its D-enantiomer, researchers can determine if the native stereochemistry is critical for binding. A loss of interaction often points to a tightly constrained binding pocket.

Furthermore, the 4-amino group on the phenyl ring serves as a versatile chemical handle. After the peptide is synthesized and the Fmoc group is removed, this primary amine is available for further chemical modification. It can be reacted with a variety of molecules, including affinity tags, cross-linkers, or small-molecule ligands. This allows for the creation of sophisticated molecular probes to map interaction surfaces or identify binding partners. For instance, peptides containing this residue can be functionalized to study how specific modifications influence binding affinity and specificity.

Development of Bioprobes and Fluorescent Tags for Protein Conformational Studies and Localization

This compound is an ideal precursor for creating site-specific bioprobes. nih.gov The strategic value lies in the 4-amino group, which provides a specific point of attachment for reporter molecules after the peptide has been synthesized. rsc.org

This primary amine can be selectively conjugated to a wide range of fluorescent dyes, quenchers, or other spectroscopic labels using well-established bioconjugation chemistry. This allows researchers to place a probe at a precise location within a protein or peptide to study its structure, dynamics, and localization. For example, derivatives like p-azido-L-phenylalanine and p-cyano-L-phenylalanine are widely used as vibrational and fluorescent probes to report on the local protein environment. rsc.orgnih.gov

A particularly powerful application is in Fluorescence Resonance Energy Transfer (FRET), a technique used to measure distances on the nanometer scale. nih.gov To perform a FRET experiment, a donor fluorophore and an acceptor molecule are incorporated into a biological system. The efficiency of energy transfer between them is highly dependent on the distance separating them, making it a "molecular ruler." nih.govmdpi.com A peptide can be synthesized containing 4-amino-D-phenylalanine, which is then labeled with a FRET donor or acceptor dye. By pairing this with another probe, researchers can monitor conformational changes, protein folding/unfolding, or binding events in real time. nih.gov For instance, the use of a p-cyanophenylalanine/tryptophan pair has successfully been used to monitor the unfolding of small proteins. nih.gov

Table 2: Bioprobe Applications Derived from this compound

Application Methodology Information Gained
Fluorescent Labeling Conjugate a fluorescent dye to the 4-amino group. Visualize protein localization in cells; track protein movement.
FRET Studies Label with a FRET donor or acceptor dye and pair with another probe. Measure intramolecular distances; detect conformational changes and binding events. nih.gov
Spectroscopic Probing Attach environmentally sensitive probes (e.g., nitrile or azide (B81097) groups via the amino handle). Report on the local polarity, hydration, and electric field within the protein. nih.gov
Cross-linking Attach a photo-activatable cross-linking agent. Identify binding partners by covalently trapping interaction complexes.

Advanced Analytical Techniques and Derivatization Studies

Pre-Column Derivatization Methodologies for Amino Acid Analysis in HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for amino acid analysis. Pre-column derivatization, where the amino acid is chemically modified before chromatographic separation, significantly enhances detection sensitivity and selectivity. The use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) as a derivatizing agent is a widely adopted strategy.

Optimization of Derivatization Protocols (e.g., pH, temperature, reaction time, reagent concentrations)

The efficiency of the derivatization reaction between Fmoc-Cl and an amino acid is highly dependent on several key parameters. Optimization of these conditions is essential to ensure complete and reproducible derivatization, leading to accurate quantification.

pH: The derivatization of amino acids with Fmoc-Cl requires an alkaline environment. oup.com Borate (B1201080) buffer is commonly used to maintain the optimal pH. nih.govconicet.gov.ar Studies have shown that a pH of around 9.0 to 9.2 provides a good balance between reaction efficiency and the stability of the Fmoc reagent, which is prone to hydrolysis at higher pH values. conicet.gov.arnih.gov For instance, one study found that at pH 10.2, the rate of Fmoc-Cl hydrolysis increased, leading to lower derivatization yields. conicet.gov.ar Another study determined an optimal pH of 11.4 for the derivatization of amino acids with Fmoc-Cl. nih.gov

Temperature: The derivatization reaction is typically carried out at ambient temperature. oup.comnih.gov Some methods may involve a controlled temperature to ensure consistency. For example, a protocol might specify incubation at 25°C for a set period. researchgate.net

Reaction Time: A sufficient reaction time is necessary for the derivatization to go to completion. Reaction times can vary, with some protocols suggesting around 5 minutes, while others may extend to 20 or 40 minutes. oup.comnih.govnih.gov Optimization studies aim to find the shortest time required for a complete reaction to maximize throughput.

Reagent Concentrations: The molar ratio of Fmoc-Cl to the total amino acid concentration is a critical factor. A significant excess of the derivatizing reagent is generally used to drive the reaction to completion. However, an overly large excess can lead to interfering peaks from the hydrolysis product of Fmoc-Cl. nih.govconicet.gov.ar A 10:1 molar ratio of Fmoc-Cl to total amino acids has been found to be effective. conicet.gov.ar

An illustrative table of optimized derivatization parameters from various studies is provided below:

ParameterOptimized Value/RangeSource
pH 9.0 - 11.4 nih.govconicet.gov.arnih.gov
Buffer Borate Buffer nih.govconicet.gov.ar
Temperature Ambient (e.g., 25°C) oup.comnih.govresearchgate.net
Reaction Time 5 - 40 minutes oup.comnih.govnih.gov
Fmoc-Cl/Amino Acid Ratio 10:1 to 55:1 conicet.gov.ar

Assessment of Reproducibility and Stability of Fmoc-Derivatized Compounds

The reliability of an analytical method hinges on the reproducibility of the derivatization process and the stability of the resulting derivatives.

Reproducibility: Under optimized conditions, the derivatization of amino acids with Fmoc-Cl has been shown to be highly reproducible. Studies have reported relative standard deviations (RSD) for peak areas of less than 3% for multiple amino acids. jascoinc.com One study involving 22 amino acids demonstrated RSD values of less than or equal to 3.98% for their responses under optimal derivatization conditions. nih.gov The addition of a quenching reagent, such as tyramine, can also improve the precision of the amino acid peak areas. conicet.gov.ar

Stability: Fmoc-derivatized amino acids generally exhibit good stability, which is advantageous for automated analysis of multiple samples. nih.gov Some studies have shown that the derivatives are stable for more than 48 hours, allowing for flexibility in analytical workflows. nih.gov The stability can be influenced by the pH of the final solution; terminating the reaction by adding a volatile acid can help stabilize the derivative by preventing further byproduct formation. researchgate.net

Capillary Electrophoresis (CE) and Mass Spectrometry (MS) Applications in Characterization

Beyond HPLC, capillary electrophoresis and mass spectrometry are powerful techniques for the characterization of Fmoc-protected amino acids.

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and reagent consumption, making it a fast and cost-effective analytical method. diva-portal.org For amino acid analysis, CE can be used with various detection methods, including UV, laser-induced fluorescence (LIF), and mass spectrometry. creative-proteomics.comhoriba.com Derivatization is often employed to enhance detection sensitivity, especially for CE-LIF. creative-proteomics.comnih.gov CE-MS combines the high separation power of CE with the specificity and sensitivity of mass spectrometry for the qualitative and quantitative analysis of amino acids. creative-proteomics.comnih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing Fmoc-protected amino acids and peptides. nih.govmdpi.com Tandem mass spectrometry (MS/MS or MSn) provides structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.gov This technique can be used to confirm the identity of Fmoc-4-amino-D-phenylalanine and to distinguish it from its isomers. nih.gov The fragmentation patterns of Fmoc-protected dipeptides, for instance, have been studied to differentiate between positional isomers. nih.gov

Impurity Profiling and Quality Control of Fmoc-Protected Amino Acid Batches

Ensuring the purity of Fmoc-amino acid batches is critical for the successful synthesis of high-quality peptides. Impurities in the starting materials can lead to the formation of deletion or insertion sequences in the final peptide product. ajpamc.comsigmaaldrich.com

Common impurities in Fmoc-amino acid preparations can arise from the synthesis of the amino acid itself or during the introduction of the Fmoc protecting group. sigmaaldrich.commerckmillipore.com These can include:

Dipeptides: Formed by the reaction of the activated Fmoc-amino acid with an unreacted amino acid.

β-Alanine Derivatives: These can arise from the rearrangement of the Fmoc-OSu reagent used for derivatization. sigmaaldrich.comresearchgate.net The presence of Fmoc-β-Ala-OH or Fmoc-β-Ala-amino acid-OH has been identified as a significant impurity in some Fmoc-amino acid batches. researchgate.net

Free Amino Acids: Resulting from incomplete derivatization.

Enantiomeric Impurities: The presence of the L-enantiomer in a D-amino acid batch, or vice-versa, can be difficult to detect by standard HPLC but has a significant impact on the final peptide's quality. merckmillipore.com

Residual Solvents and Reagents: Traces of solvents like acetic acid can cause chain termination during peptide synthesis. sigmaaldrich.commerckmillipore.com

Rigorous quality control measures are therefore essential. altabioscience.comaltabioscience.com This involves using highly optimized analytical methods to separate and quantify potential impurities. merckmillipore.com Techniques like HPLC with well-characterized impurity standards, gas chromatography (for residual solvents), and chiral chromatography (for enantiomeric purity) are employed to ensure that Fmoc-amino acid batches meet stringent purity specifications. merckmillipore.combachem.com

A summary of common impurities and their potential sources is presented below:

Impurity TypePotential SourceAnalytical Consequence
Fmoc-Dipeptides Reaction of Fmoc-amino acid with unreacted amino acidInsertion of an extra amino acid
Fmoc-β-Alanine adducts Rearrangement of Fmoc-OSu reagentInsertion of a β-alanine residue
Free Amino Acid Incomplete Fmoc protectionDeletion sequences in the peptide
Enantiomeric Impurity Contamination with the opposite stereoisomerAltered peptide structure and function
Acetic Acid Residual solvent from synthesis/purificationChain termination during peptide synthesis

Supramolecular Chemistry and Self Assembly Research

Exploration of Hydrogelation Properties of Fmoc-Phenylalanine Derivatives

Fmoc-protected aromatic amino acids are a well-established class of LMWGs, valued for their ability to form hydrogels under specific triggers, such as a change in pH or solvent composition. proquest.comresearchgate.netrsc.org The process of hydrogelation is initiated when the solubility of the Fmoc-amino acid derivative is reduced, prompting the molecules to self-assemble into nanofibrillar structures. researchgate.net These fibrils subsequently entangle to form a complex network that traps large quantities of water, resulting in the formation of a hydrogel. researchgate.netrsc.org

The basic Fmoc-phenylalanine (Fmoc-Phe) structure is a versatile scaffold for creating these materials. nih.gov The introduction of a 4-amino group, as in Fmoc-4-amino-D-phenylalanine, adds a new dimension of control. This amino group can be protonated or deprotonated depending on the pH, introducing electrostatic interactions that can either promote or inhibit self-assembly, thus making the hydrogel's properties tunable and responsive to its environment.

The self-assembly of Fmoc-phenylalanine derivatives into hydrogels is a hierarchical process. It begins with a molecular-level organization driven by a combination of non-covalent interactions. nih.govrsc.org Typically, gelation is induced by a trigger, such as lowering the pH of an alkaline solution of the Fmoc-amino acid. rsc.orgscispace.com This neutralizes the carboxylate group, reducing electrostatic repulsion and allowing the molecules to approach each other. researchgate.net

The molecules then organize into β-sheet-like arrangements, a process stabilized by hydrogen bonding between the carbamate (B1207046) and carboxylic acid groups. scispace.com These primary structures, often described as tapes or protofibrils, further associate through π-π stacking of the aromatic Fmoc groups and the phenyl side chains, leading to the formation of elongated, nanoscale fibrils. researchgate.netnih.gov As these fibrils grow and interact, they form an entangled, three-dimensional network that immobilizes the surrounding water, leading to the macroscopic properties of a gel. researchgate.net The entire process is a delicate balance of intermolecular forces that dictates the final architecture and properties of the hydrogel. rsc.org

Stereochemistry plays a critical role in directing the self-assembly of Fmoc-phenylalanine derivatives. Research comparing homochiral (all-L or all-D) and heterochiral (a mix of D and L) peptides has revealed significant differences in their assembly propensities and the morphology of the resulting structures. nih.gov

Studies on dipeptides have shown that replacing an L-amino acid with a D-amino acid can drastically restrict the structural diversity of the self-assembled aggregates. nih.gov For example, the heterochiral dipeptide Fmoc-D-Phe-L-Phe-OFm demonstrates a strong tendency to form uniform micro- or nanofibers, regardless of solvent conditions, in stark contrast to the polymorphic structures formed by its homochiral (L-L) counterpart. This has been attributed to the higher stability of an antiparallel arrangement in the heterochiral peptide.

Similarly, while both Fmoc-L-Phe and Fmoc-D-Phe can form hydrogels, a racemic mixture of the two also successfully forms a gel. researchgate.net This is noteworthy because, for the uncapped amino acid, DL-phenylalanine behaves differently from the pure enantiomers. researchgate.net The use of the D-configuration in This compound is therefore a crucial design element, influencing not only the chirality of the resulting fibrils but also potentially enhancing resistance to enzymatic degradation, a valuable trait for biomedical applications.

Table 1: Influence of Stereochemistry on Fmoc-Peptide Assembly
Compound/ConfigurationObserved Assembly BehaviorTypical MorphologyReference
Fmoc-L-Phe-L-Phe-OFm (Homochiral)Shows significant structural diversity and polymorphism depending on solvent.Various structures including microtubes. nih.gov
Fmoc-D-Phe-L-Phe-OFm (Heterochiral)Restricted morphological diversity; high propensity for fiber formation.Micro-/nanofibers. nih.gov
Fmoc-L-Phe / Fmoc-D-PheBoth form hydrogels under similar conditions.Fibrillar networks. researchgate.net
Racemic Fmoc-L/D-PheForms a hydrogel.Fibrillar networks. researchgate.net

The self-assembly of Fmoc-phenylalanine derivatives is governed by a sophisticated interplay of non-covalent interactions. nih.govrsc.org The primary driving forces are:

π-π Stacking: The large, planar fluorenyl rings of the Fmoc group have a strong tendency to stack, which is a major contributor to the initial aggregation and stabilization of the fibrillar structures. scispace.comacs.org The phenyl side chains of the phenylalanine residues also participate in these aromatic interactions. researchgate.net

Hydrogen Bonding: Hydrogen bonds are critical for forming the ordered, repeating structures within the fibrils. rsc.orgacs.org They occur between the N-H and C=O groups of the carbamate linkage in the Fmoc group and between the carboxylic acid terminals of adjacent molecules, creating β-sheet-like motifs. researchgate.net

Hydrophobic Interactions: The hydrophobic nature of both the Fmoc group and the phenyl side chain drives the molecules to aggregate in an aqueous environment, minimizing their contact with water and promoting the formation of a stable core for the fibrils. researchgate.netnih.gov

The introduction of a 4-amino group in This compound adds another layer of complexity. This group can act as both a hydrogen bond donor and acceptor, potentially strengthening the fibrillar network. Furthermore, its ability to become positively charged at acidic pH introduces electrostatic interactions, which can be used to modulate the gel's properties or to interact with negatively charged biomolecules.

Modulating Self-Assembly through Strategic Side Chain Modifications

The properties of Fmoc-phenylalanine hydrogels can be finely tuned through strategic chemical modifications of the phenyl side chain. proquest.com This principle allows for the rational design of hydrogelators with desired characteristics, such as enhanced mechanical strength, faster or slower gelation kinetics, and responsiveness to specific stimuli.

A prominent example is the halogenation of the phenyl ring. Studies have shown that incorporating halogen atoms (F, Cl, Br) onto the side chain dramatically enhances the self-assembly efficiency and the mechanical properties of the resulting hydrogels compared to the unsubstituted Fmoc-Phe. nih.govrsc.org The position and type of halogen have a strong influence on the rate of assembly and the final gel stiffness. rsc.org For instance, Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) is a highly efficient hydrogelator, forming rigid gels at low concentrations. researchgate.net

The 4-amino group in This compound serves as a different type of strategic modification. Unlike the hydrophobic halogens, the amino group is polar and ionizable. This modification is expected to:

Increase Hydrophilicity: Potentially altering the critical gelation concentration and the water-retention capacity of the gel.

Introduce pH-Responsiveness: The charge of the amino group is dependent on the pH, allowing for precise control over self-assembly and disassembly. This could be harnessed for applications like pH-triggered drug release. rsc.org

Provide a Reactive Handle: The amino group can be further functionalized, enabling the covalent attachment of drugs, proteins, or other moieties to the hydrogel scaffold.

Table 2: Effect of Side Chain Modification on Fmoc-Phe Hydrogel Properties
DerivativeModificationEffect on Self-Assembly/HydrogelationReference
Fmoc-PheUnsubstitutedDoes not readily self-assemble or form strong gels.
Fmoc-Tyr4-hydroxyl (-OH)Acts as a low molecular weight hydrogelator.
Fmoc-F5-PhePentafluoroRapid self-assembly, forms rigid gels at low concentrations (0.1 wt%). researchgate.net
Fmoc-X-Phe (X = F, Cl, Br)MonohalogenationDramatically enhances self-assembly and gel strength relative to Fmoc-Phe. rsc.org
Fmoc-4-amino-Phe4-amino (-NH2)Introduces pH-sensitivity and a site for further functionalization. rsc.org

Design Principles for Small Molecule Hydrogelators with Tunable Properties

The extensive research on Fmoc-phenylalanine and its derivatives has led to the establishment of key design principles for creating small molecule hydrogelators with tailored properties. proquest.com These principles guide the development of new materials, including functionalized compounds like This compound .

Balance of Hydrophobicity and Hydrophilicity: A crucial balance is required. The molecule must be hydrophobic enough to self-assemble in water but hydrophilic enough to be soluble to an extent that allows the process to occur. The Fmoc group provides the necessary hydrophobicity, while the amino acid's carboxyl group provides hydrophilicity. nih.gov

Promotion of Anisotropic Growth: The molecular design should favor one-dimensional growth to form fibrils rather than amorphous aggregates or crystals. This is achieved through a combination of directional hydrogen bonding and π-π stacking. acs.org

Incorporation of Aromatic Moieties: Large aromatic groups like Fmoc are highly effective at promoting the π-π stacking interactions that are a primary driving force for self-assembly. nih.govscispace.com

Strategic Functionalization: The introduction of functional groups on the side chain (e.g., -NH2, -OH, halogens) or at the termini allows for the fine-tuning of gel properties, such as mechanical stiffness, biocompatibility, and responsiveness to external stimuli like pH. rsc.orgnih.gov

Control of Chirality: The use of D-amino acids, L-amino acids, or their mixtures can control the morphology, stability, and biological properties of the self-assembled structures. researchgate.net

By adhering to these principles, researchers can rationally design hydrogelators like this compound to create advanced functional materials for a wide range of applications, from tissue engineering to controlled drug delivery. chemimpex.comnih.gov

Emerging Research Avenues and Future Directions

Advancements in Automated and High-Throughput Peptide Synthesis Utilizing Fmoc-4-amino-D-phenylalanine

The integration of Fmoc-protected amino acids into automated solid-phase peptide synthesis (SPPS) has revolutionized the production of custom peptides. beilstein-journals.orgpeptidemachines.com This methodology, which builds a peptide chain from the C-terminus to the N-terminus on an insoluble resin support, is significantly enhanced by the Fmoc protecting group. peptidemachines.com The Fmoc group is stable during the coupling steps but can be readily removed under mild basic conditions, a process that is easy to automate and monitor. nih.gov

This compound is an ideal candidate for these advanced synthetic platforms. Its Fmoc group provides the necessary temporary protection of the alpha-amino group, while its inherent structure contributes to the development of complex and novel peptides. chemimpex.com The efficiency of automated SPPS, including microwave-assisted instruments, enables the rapid and reliable incorporation of this non-canonical amino acid into peptide sequences. beilstein-journals.org This capability is crucial for high-throughput screening, where large libraries of peptides containing this compound can be synthesized to accelerate the discovery of new drug candidates and bioactive molecules. creative-peptides.com The use of this building block in automated synthesis allows researchers to efficiently create peptides with enhanced biological stability and unique functionalities, critical for developing next-generation therapeutics. beilstein-journals.orgchemimpex.com

Table 1: Key Aspects of this compound in Automated Synthesis

FeatureAdvantage in Automated/High-Throughput SynthesisReference
Fmoc Protecting Group Compatible with standard automated SPPS cycles; allows for mild deprotection, preserving sensitive peptide modifications. nih.gov
D-Amino Acid Incorporation creates peptides resistant to enzymatic degradation, a key feature for therapeutic development. chemimpex.com
Automated Efficiency Enables rapid synthesis of peptide libraries for high-throughput screening of bioactive compounds. peptidemachines.com
Complex Peptides Facilitates the construction of intricate and non-natural peptide sequences for novel drug design. chemimpex.com

Exploration of Novel Applications in Materials Science and Nanotechnology

The self-assembly properties of Fmoc-protected amino acids, particularly those containing phenylalanine, are a burgeoning area of research in materials science and nanotechnology. The parent molecule, Fmoc-diphenylalanine (Fmoc-FF), readily self-assembles into nanofibers, forming robust hydrogels with potential applications in drug delivery and tissue engineering. nih.govacs.org This self-assembly is driven by a combination of hydrogen bonding and π-π stacking interactions between the fluorenyl and phenyl groups. acs.org

The introduction of a 4-amino group, as in this compound, is expected to significantly modulate these self-assembly characteristics. The amino group can alter the electronic properties of the phenyl ring and introduce an additional site for hydrogen bonding, potentially leading to novel nanostructures with unique functional properties. Researchers are exploring how this modification could lead to the formation of new biomaterials, such as 2D nanosheets or hydrogels with different mechanical strengths and responsiveness to stimuli like pH. acs.orgrsc.org These materials could find applications as conductive biomaterials, components for sensors, or matrices for controlled release systems. acs.org

Potential Expansion into Agrochemical Research, including Herbicide and Pesticide Development

While the primary application of this compound is in biomedical research, related compounds have found utility in other industries, suggesting potential avenues for expansion. For instance, derivatives of phenylalanine with different protecting groups, such as tert-butyloxycarbonyl (Boc), have been used as intermediates in the production of pesticides.

The structural motifs present in this compound—an unnatural D-amino acid core and an aromatic ring—are features often sought in the development of bioactive agrochemicals. Incorporating D-amino acids can confer resistance to environmental degradation, a desirable trait for pesticides and herbicides. The specific stereochemistry and functional groups could be explored for developing novel, highly specific, and more biodegradable agrochemicals. This remains a speculative but intriguing area for future investigation, leveraging the synthetic versatility of this compound for applications beyond the pharmaceutical realm.

Advanced Computational and Theoretical Studies on this compound Interactions and Reactivity

Computational and theoretical studies are becoming indispensable for understanding the behavior of molecules at the atomic level. For Fmoc-protected peptide systems, computational simulations have been crucial in elucidating the mechanisms of self-assembly into hydrogels. nih.gov These studies can model the noncovalent interactions, such as π-π stacking and hydrogen bonding, that govern the formation of nanostructures. acs.org

For this compound, advanced computational methods can provide deep insights into how the 4-amino group influences its molecular interactions and reactivity. Molecular dynamics simulations could predict its self-assembly behavior in different solvents and conditions. Quantum mechanical calculations could detail the electronic effects of the amino substituent on the phenyl ring, influencing its binding affinity and reactivity. Such theoretical studies can guide the rational design of new materials and bioconjugation strategies, accelerating experimental work by predicting the most promising structures and conditions. nih.govacs.org

Integration into Biomedical Engineering and Regenerative Medicine Scaffolds

The development of biocompatible scaffolds that mimic the natural extracellular matrix (ECM) is a cornerstone of biomedical engineering and regenerative medicine. Hydrogels derived from the self-assembly of Fmoc-protected dipeptides, such as Fmoc-diphenylalanine, are highly promising for these applications. nih.govrsc.org These materials can form fibrous scaffolds that support cell adhesion, proliferation, and differentiation. nih.gov

This compound is a particularly attractive building block for creating advanced scaffolds. The presence of the polar 4-amino group can enhance biocompatibility and provide a reactive handle for covalently attaching growth factors, adhesion motifs (like RGD sequences), or other bioactive molecules. rsc.org This functionalization allows for the creation of "smart" scaffolds that can actively direct cell behavior. Furthermore, the use of a D-amino acid enhances the resulting peptide scaffold's resistance to proteolytic enzymes, ensuring its stability and longevity in biological environments, a critical factor for successful tissue regeneration. chemimpex.comnih.gov

Table 2: Potential Advantages of this compound in Regenerative Medicine

FeatureImplication for ScaffoldsReference
Self-Assembly Forms nanofibrous hydrogels mimicking the native ECM. nih.gov
4-Amino Group Provides a site for covalent attachment of bioactive signals and improves cell interaction. rsc.org
D-Configuration Confers resistance to enzymatic degradation, increasing scaffold longevity in vivo. chemimpex.com
Biocompatibility Supports cell adhesion and proliferation, essential for tissue engineering. nih.gov

Development of Next-Generation Biopharmaceuticals and Diagnostics

The development of novel biopharmaceuticals often involves the use of non-canonical amino acids to overcome the limitations of natural peptides, such as poor stability and rapid clearance. This compound is a key component in this endeavor. chemimpex.com Incorporating this D-amino acid into peptide-based drugs makes them less susceptible to degradation by proteases, thereby extending their half-life and improving their therapeutic efficacy. beilstein-journals.orgchemimpex.com

Furthermore, the 4-amino group on the phenyl ring serves as a versatile chemical handle. It can be used for bioconjugation, allowing the peptide to be attached to other molecules, such as polymers (like PEGylation) to improve solubility and pharmacokinetic profiles, or to cytotoxic agents in antibody-drug conjugates. chemimpex.comchemimpex.com In diagnostics, this reactive group can be used to link the peptide to fluorescent dyes or radioisotopes, creating targeted imaging agents for diagnosing diseases like cancer. chemimpex.comchemimpex.com The ability to create stable, functional, and target-specific molecules positions this compound as a critical tool in the future of biopharmaceutical and diagnostic development. chemimpex.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.